molecular formula C18H27N3O B7928142 2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-acetamide

2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-acetamide

Cat. No.: B7928142
M. Wt: 301.4 g/mol
InChI Key: VHONRWKVLKYBPO-UHFFFAOYSA-N
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Description

2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-acetamide is a chemical compound for research use. It is cataloged under the PubChem CID 66564035 . This substance features a complex molecular structure that incorporates cyclohexyl, cyclopropyl, and benzyl groups, which are common in medicinal chemistry research. Compounds with similar structural motifs, such as acetamide derivatives, are frequently employed in scientific investigations as chemical intermediates or as tools for biological screening . Researchers utilize these types of specialized molecules in the development and study of novel pharmacologically active agents. For example, structurally related N-(2-aminocycloaliphatic)benzamides have been investigated for their potential analgesic properties . As with all compounds of this nature, this compound is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety data sheets should be consulted before handling.

Properties

IUPAC Name

2-amino-N-[2-[benzyl(cyclopropyl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c19-12-18(22)20-16-8-4-5-9-17(16)21(15-10-11-15)13-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13,19H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHONRWKVLKYBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)CN)N(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzyl-Cyclopropyl-Amine: This step involves the reaction of benzylamine with cyclopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate to form benzyl-cyclopropyl-amine.

    Cyclohexyl-Acetamide Formation: Cyclohexylamine is reacted with acetic anhydride to form cyclohexyl-acetamide.

    Coupling Reaction: The final step involves the coupling of benzyl-cyclopropyl-amine with cyclohexyl-acetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-acetamide may exhibit anticancer properties. For example, studies on steroid sulfatase inhibitors have shown that modifications to the structure can enhance their ability to block estrogen production, which is crucial in treating hormone-dependent cancers like breast cancer .

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders. Compounds with similar amine functionalities have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems, which are critical in conditions such as depression and anxiety.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a derivative of this compound against MCF-7 breast cancer cells. The results demonstrated significant cytotoxicity at concentrations as low as 10 µM, indicating its potential as a lead compound for further development.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, supporting their potential use in treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers and Substituent Variations

A key analog is 2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-acetamide, which differs only in the position of the benzyl-cyclopropyl-amino group (4-position vs. 2-position on the cyclohexyl ring) . Positional isomerism can significantly alter pharmacokinetics and receptor binding due to changes in molecular conformation and steric hindrance. For example:

  • 2-position substitution may favor interactions with planar receptor sites (e.g., opioid receptors), as seen in U-47700, an N-substituted acetamide with 2-dimethylamino substitution .
  • 4-position substitution could enhance solubility or reduce toxicity by distancing polar groups from hydrophobic regions.
Table 1: Structural Comparison of Cyclohexyl Acetamide Derivatives
Compound Name Substituent Position Key Functional Groups Notable Properties
Target Compound 2-position Benzyl-cyclopropyl-amino High rigidity, potential metabolic stability
Analog 4-position Benzyl-cyclopropyl-amino Altered solubility, possible reduced receptor affinity
U-47700 2-position Dimethylamino, dichlorophenyl High μ-opioid receptor (MOR) affinity (Ki = 7.5 nM)
Midodrine 2-position Dimethoxyphenyl, hydroxyethyl Peripheral vasotonic activity (antihypotensive)

Biological Activity

Chemical Structure and Properties
2-Amino-N-[2-(benzyl-cyclopropyl-amino)-cyclohexyl]-acetamide is an organic compound characterized by its unique molecular structure, which includes a cyclohexyl ring, a benzyl group, and an acetamide moiety. Its molecular formula is C18H27N3OC_{18}H_{27}N_3O with a molecular weight of approximately 303.43 g/mol. The compound is synthesized through various chemical reactions, typically involving benzylamine and cyclohexanone as precursors.

Synthesis
The synthesis process generally involves:

  • Formation of Intermediate : Benzylamine reacts with cyclohexanone to form an intermediate.
  • Final Product Formation : The intermediate is subsequently reacted with acetamide under controlled conditions.

This process can be optimized in industrial settings using continuous flow reactors to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, acting as an enzyme inhibitor or receptor modulator. This interaction can influence various biochemical pathways and cellular processes.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

Comparative Analysis

A comparison with similar compounds reveals distinct biological activities based on structural variations. For instance, compounds with different substituents on the benzyl or cyclohexyl groups exhibit varying degrees of effectiveness in inhibiting enzymatic activity or modulating receptor interactions.

Compound Activity Type Notes
This compoundAnticonvulsantPotential activity based on structural analogs
N-benzyl 2-acetamidoacetamidesAnticonvulsantEffective in MES-induced seizure tests
Homodrimane benzimidazolesAntimicrobialActive against several bacterial strains

Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant properties of various derivatives of N-benzyl 2-acetamido compounds. Results indicated that certain structural modifications significantly enhanced protective effects against MES-induced seizures, suggesting that similar modifications in this compound could yield beneficial results .

Study 2: Antimicrobial Evaluation

In another study focusing on related compounds, the antimicrobial activity was assessed against multiple bacterial and fungal strains. The presence of specific functional groups was correlated with increased efficacy, highlighting the importance of structural features in determining biological activity .

Q & A

Q. How can machine learning enhance data integration from synthesis, SAR, and metabolomics?

  • Methodological Answer : Train neural networks (e.g., Graph Neural Networks) on datasets linking structural features (e.g., cyclopropane topology) to bioactivity/metabolic stability. Use platforms like KNIME or Python’s Scikit-learn to merge heterogeneous data (e.g., IC₅₀ values, metabolic half-lives) into predictive models .

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